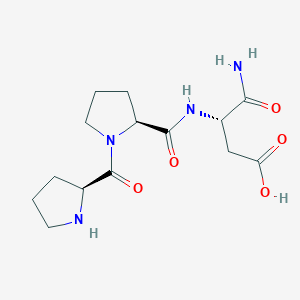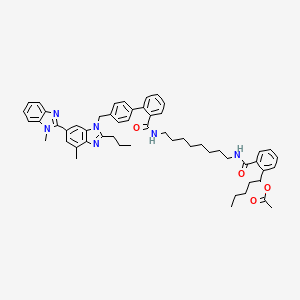
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,2,3,4,5,6-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-D-Glucose pentaacetate-13C6, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose-13C6, is a labeled derivative of glucose pentaacetate. This compound is characterized by the presence of six carbon-13 isotopes, making it a valuable tool in various scientific research applications. The acetylation of glucose enhances its stability and solubility, making it suitable for use in biochemical and analytical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of A-D-Glucose pentaacetate-13C6 typically involves the acetylation of glucose using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction proceeds through the formation of intermediate acetylated glucose derivatives, which are subsequently converted to the pentaacetate form. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of A-D-Glucose pentaacetate-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization and recrystallization techniques to obtain the desired isotopically labeled compound .
化学反应分析
Types of Reactions: A-D-Glucose pentaacetate-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, yielding glucose derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as ammonia and amines are used for substitution reactions.
Major Products: The major products formed from these reactions include gluconic acid derivatives, deacetylated glucose, and various substituted glucose derivatives .
科学研究应用
A-D-Glucose pentaacetate-13C6 has a wide range of applications in scientific research:
作用机制
The mechanism of action of A-D-Glucose pentaacetate-13C6 involves its interaction with various molecular targets and pathways:
Anomerization: The compound undergoes anomerization in the presence of Lewis acids, leading to the formation of different anomers.
Metabolic Pathways: In biological systems, the compound is metabolized through glycolytic pathways, where it is converted to glucose-6-phosphate and enters the glycolysis cycle.
相似化合物的比较
A-D-Glucose pentaacetate-13C6 can be compared with other similar compounds such as:
β-D-Glucose pentaacetate: This compound differs in the configuration of the anomeric carbon and exhibits different reactivity and stability.
α-D-Galactose pentaacetate: Similar in structure but differs in the sugar moiety, leading to variations in biological activity and applications.
α-D-Mannose pentaacetate: Another acetylated sugar with distinct stereochemistry and applications in carbohydrate research.
Uniqueness: The uniqueness of A-D-Glucose pentaacetate-13C6 lies in its isotopic labeling, which allows for precise tracing and analysis in metabolic studies. Its stability and solubility make it a versatile compound in various scientific fields .
属性
分子式 |
C16H22O11 |
|---|---|
分子量 |
396.29 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i6+1,12+1,13+1,14+1,15+1,16+1 |
InChI 键 |
LPTITAGPBXDDGR-CJRUQKGDSA-N |
手性 SMILES |
CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
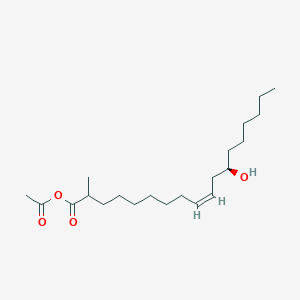
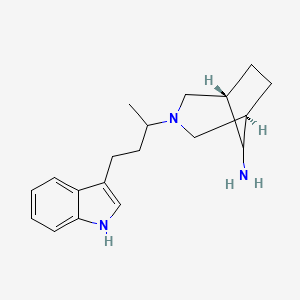

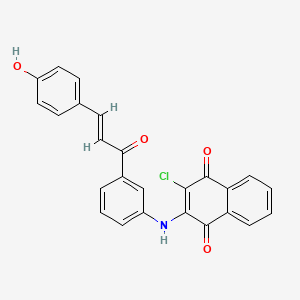
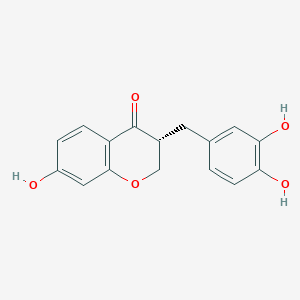
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
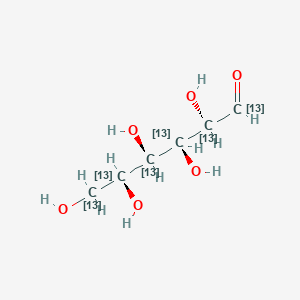

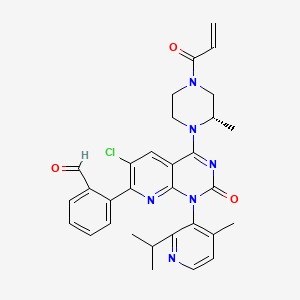

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
